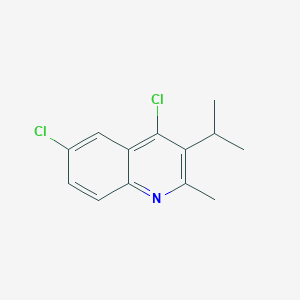

4,6-Dichloro-3-isopropyl-2-methylquinoline

説明

特性

分子式 |

C13H13Cl2N |

|---|---|

分子量 |

254.15 g/mol |

IUPAC名 |

4,6-dichloro-2-methyl-3-propan-2-ylquinoline |

InChI |

InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3 |

InChIキー |

OOZCTRCAWXUUSA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C(C)C |

製品の起源 |

United States |

Synthetic Methodologies for 4,6 Dichloro 3 Isopropyl 2 Methylquinoline and Analogous Structures

Overview of Established and Emerging Synthetic Strategies for Quinoline (B57606) Frameworks

The synthesis of the quinoline ring system has been a subject of intense research for over a century. nih.gov Traditional methods, often named after their discoverers, rely on the cyclization of aniline (B41778) derivatives with carbonyl compounds under harsh conditions. nih.govlookchem.commdpi.com These classical annulation reactions, while historically significant, can suffer from drawbacks such as low yields, poor regioselectivity, and the use of hazardous reagents. nih.govmdpi.com

In recent decades, significant advancements have been made in developing more efficient and sustainable synthetic routes. nih.gov Catalytic approaches, employing transition metals, organocatalysts, or enzymes, have emerged as powerful tools for the construction of quinoline frameworks with high precision and under milder conditions. acs.orggoogle.comablelab.eu These modern methods offer greater functional group tolerance and often provide access to complex substitution patterns that are difficult to achieve through classical means. nih.govacs.org

Classical Annulation Reactions and Their Modern Adaptations

Classical methods for quinoline synthesis are characterized by the formation of the pyridine (B92270) ring fused to a benzene (B151609) moiety through acid- or base-catalyzed condensation and cyclization reactions. nih.govlookchem.com Modern adaptations often involve the use of microwave irradiation or novel catalysts to improve efficiency and reduce reaction times. nih.govwikipedia.org

The Doebner-von Miller reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. jptcp.comiipseries.orgwikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. jptcp.comiipseries.org For the synthesis of a molecule like 4,6-dichloro-3-isopropyl-2-methylquinoline, a plausible Doebner-von Miller approach would involve the reaction of 4-chloroaniline (B138754) with an α,β-unsaturated ketone bearing the isopropyl and methyl groups at the appropriate positions. However, controlling the regioselectivity to obtain the desired 2,3-disubstitution pattern can be challenging. A key challenge is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to lower yields. mdpi.com

The Skraup synthesis is a related reaction that uses glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinolines from anilines. wikipedia.orgnih.gov The in-situ formation of acrolein from glycerol is a key step. wikipedia.org While typically used for the synthesis of simpler quinolines, modifications using substituted glycerol or α,β-unsaturated aldehydes could theoretically be employed to introduce substituents on the pyridine ring. nih.gov However, the harsh, often violent, reaction conditions limit its applicability for complex, functionalized molecules. wikipedia.orgnih.gov

| Reaction | Key Reactants | Conditions | Potential for this compound Synthesis |

| Doebner-von Miller | 4-Chloroaniline, α,β-unsaturated isopropyl methyl ketone | Strong acid (e.g., H₂SO₄, HCl), heat | Plausible, but regioselectivity and potential for side reactions are significant challenges. mdpi.comjptcp.comiipseries.org |

| Skraup | 4-Chloroaniline, glycerol (or substituted equivalent), oxidizing agent | Concentrated H₂SO₄, heat | Less likely due to harsh conditions and difficulty in introducing the specific substitution pattern. wikipedia.orgnih.gov |

The Friedländer synthesis is one of the most versatile methods for preparing substituted quinolines. wikipedia.orgorganic-chemistry.orgresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, one could hypothetically start with 2-amino-5-chlorobenzoyl chloride, which would first need to be converted to a suitable 2-amino-5-chlorophenyl ketone. This intermediate could then be reacted with 3-methyl-2-pentanone (B1360105) under acidic or basic catalysis. The subsequent chlorination of the 4-hydroxyquinoline (B1666331) intermediate would be necessary. A significant advantage of the Friedländer synthesis is the unambiguous regiochemical outcome. wikipedia.org

The Gould-Jacobs reaction provides access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and derivatives of malonic acid, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.govnih.gov A potential pathway to the target molecule could start with 4-chloroaniline, leading to a 6-chloro-4-hydroxyquinoline-3-carboxylate intermediate. Subsequent steps would involve the introduction of the isopropyl and methyl groups, followed by chlorination at the 4-position, which can be achieved using reagents like phosphorus oxychloride. nih.gov

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. nih.gov The synthesis of the required starting material with the specific substitution pattern for our target molecule would be complex. Depending on the reaction conditions, a mixture of isomers can be formed. nih.gov

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.comiaea.org To apply this to the synthesis of this compound, a 5-chloroisatin (B99725) would be required as a starting material, which would react with 3-methyl-2-pentanone. The resulting quinoline-4-carboxylic acid would then need to undergo decarboxylation and subsequent chlorination at the 4-position. mdpi.com

| Reaction | Key Reactants | Intermediate/Product | Plausibility for Target Compound |

| Friedländer | 2-Amino-5-chlorobenzophenone derivative + 3-Methyl-2-pentanone | Polysubstituted quinoline | High, offers good regiochemical control. wikipedia.orgorganic-chemistry.org |

| Gould-Jacobs | 4-Chloroaniline + Diethyl ethoxymethylenemalonate | 6-Chloro-4-hydroxyquinoline-3-carboxylate | Moderate, requires multiple subsequent functionalization steps. nih.govnih.gov |

| Camps | Substituted o-acylaminoacetophenone | Hydroxyquinoline | Low, due to the complexity of the starting material and potential for isomer formation. nih.gov |

| Pfitzinger | 5-Chloroisatin + 3-Methyl-2-pentanone | 6-Chloroquinoline-4-carboxylic acid | Moderate, requires subsequent decarboxylation and chlorination. mdpi.comiaea.org |

Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer milder reaction conditions, higher efficiency, and greater selectivity compared to classical approaches. nih.govacs.orggoogle.com These methods are particularly promising for the synthesis of complex molecules like this compound.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. acs.orgias.ac.innih.gov Metals such as palladium, rhodium, cobalt, and copper are effective catalysts for a variety of transformations that lead to the quinoline core. nih.govacs.org A particularly powerful strategy is the catalytic C-H activation/functionalization of pre-existing aromatic systems. acs.orggoogle.comuni-konstanz.de For instance, a pre-formed 6-chloroquinoline (B1265530) could potentially be functionalized at the C-4 position via a directed C-H activation strategy, followed by the introduction of the isopropyl and methyl groups at the C-3 and C-2 positions through cross-coupling reactions.

Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes presents a mild and efficient route to substituted quinolines. acs.org Cobalt-catalyzed C–H activation and cyclization of anilines with alkynes is another promising approach for the direct synthesis of polysubstituted quinolines. google.com These methods offer broad functional group tolerance and could potentially be adapted for the synthesis of the target molecule by selecting the appropriately substituted aniline and alkyne precursors.

| Catalytic Approach | Catalyst Example | General Transformation | Applicability to Target Compound |

| C-H Activation/Functionalization | Palladium, Rhodium, Cobalt | Direct functionalization of a quinoline core or aniline precursor | High, allows for late-stage modification and precise control of substitution. acs.orggoogle.comuni-konstanz.de |

| Cross-Coupling Reactions | Palladium, Copper | Formation of C-C bonds to introduce alkyl substituents | High, could be used to introduce the isopropyl and methyl groups onto a di-chloroquinoline scaffold. acs.org |

| Hydroacylation/Annulation | Rhodium | Reaction of anilines with alkynes or aldehydes | High, offers a convergent and efficient route with good functional group tolerance. acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a green and powerful tool in organic synthesis. google.comuni-konstanz.de Organocatalytic cascade reactions have been developed for the synthesis of polysubstituted quinolines and chiral 1,4-dihydroquinolines. google.com These reactions often proceed under mild conditions and can provide access to enantiomerically enriched products. While specific examples leading to the this compound are not reported, the general principles of organocatalysis could be applied to develop a suitable synthetic route.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. ablelab.eu Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed in the synthesis of quinolines and quinolones. ablelab.eu For instance, the oxidation of 1,2,3,4-tetrahydroquinolines to quinolines can be achieved using MAO-N. ablelab.eu While this approach would require the synthesis of a suitably substituted tetrahydroquinoline precursor, it represents a sustainable and highly selective method for the final aromatization step.

| Approach | Catalyst Type | Key Transformation | Potential for Target Compound Synthesis |

| Organocatalysis | Small organic molecules (e.g., amines, phosphoric acids) | Cascade reactions, asymmetric synthesis | Moderate to high, offers mild conditions and potential for stereocontrol. google.comuni-konstanz.de |

| Biocatalysis | Enzymes (e.g., MAO-N, HRP) | Selective oxidation, aromatization | Moderate, highly selective but may require synthesis of a specific precursor. ablelab.eu |

Sustainable and Advanced Reaction Conditions

The synthesis of quinoline derivatives has been significantly advanced by the adoption of sustainable practices and novel reaction conditions that enhance efficiency, reduce waste, and provide access to complex molecular architectures.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of quinolines, aiming to minimize environmental impact through the use of alternative energy sources and the reduction of hazardous substances. ijpsjournal.comacs.orgnih.gov Traditional methods often require high temperatures and harsh acidic conditions, leading to significant energy consumption and waste. nih.govtandfonline.com Modern techniques offer substantial improvements in terms of reaction times, yields, and environmental compatibility. ingentaconnect.comeurekaselect.com

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, from hours to minutes, along with improved yields. ingentaconnect.comeurekaselect.comnih.govacs.org Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and sometimes alter reaction pathways to provide cleaner products. nih.gov For instance, the Friedländer synthesis, a key reaction for producing substituted quinolines, has been efficiently performed under microwave irradiation, often in solvent-free conditions or using environmentally benign catalysts. organic-chemistry.org

Photocatalytic Synthesis: Visible-light photocatalysis represents a cutting-edge, sustainable approach for driving chemical reactions. mdpi.com This method uses light energy to generate reactive intermediates from a photocatalyst, enabling transformations under exceptionally mild conditions. organic-chemistry.org Photocatalytic strategies have been developed for quinoline synthesis via oxidative cyclization and Povarov reactions, often proceeding without the need for external oxidants and producing hydrogen gas as the only byproduct. mdpi.comnih.govacs.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies product purification. acs.org Many classical quinoline syntheses, including the Friedländer and Combes reactions, have been adapted to solvent-free conditions, frequently coupled with microwave irradiation or the use of solid-supported catalysts to achieve high efficiency. organic-chemistry.orgacs.orgiipseries.org

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Minutes | Microwaves | Rapid heating, reduced reaction time, improved yields | ingentaconnect.comnih.gov |

| Sonochemical | Minutes to Hours | Ultrasound | Enhanced reaction rates, milder bulk conditions | ijpsjournal.com |

| Photocatalytic | Hours | Visible Light | Mild conditions, high atom economy, oxidant-free pathways | mdpi.comnih.gov |

| Solvent-Free | Minutes to Hours | Thermal/Microwave | Eliminates solvent waste, simplified workup | organic-chemistry.orgacs.org |

Oxidative Annulation and Dearomatization Strategies

Oxidative Annulation: This modern strategy involves the formation of the quinoline ring through C-H bond activation and subsequent cyclization. mdpi.comscilit.com These reactions often utilize transition-metal catalysts (e.g., Rhodium, Palladium) to orchestrate the coupling of simple precursors like anilines and alkynes. acs.orgsnnu.edu.cn Rhodium(III)-catalyzed oxidative annulation, for example, can achieve the synthesis of quinolines through a cascade C-H activation process. acs.orgsnnu.edu.cn Such methods are highly atom-economical and provide direct access to complex quinolines that might be difficult to prepare via classical routes. mdpi.com

Dearomatization Strategies: Dearomatization reactions are powerful transformations that convert flat, aromatic systems like quinoline into three-dimensional, saturated or partially saturated heterocyclic structures. acs.orgnih.govacs.orgresearchgate.net This process is thermodynamically challenging due to the loss of aromatic stabilization energy but allows for the creation of complex molecular scaffolds rich in sp³-hybridized centers. nih.govresearchgate.net Nucleophilic dearomatization of quinolines, often facilitated by transition metals or organocatalysts, can introduce new functional groups at the 1,2- or 1,4-positions, providing access to substituted tetrahydroquinolines and other valuable analogs. acs.orgrsc.org

Synthetic Pathways to this compound: Specific Considerations for Halogen and Alkyl Substituents

Direct synthetic routes for this compound are not prominently detailed in the literature; however, its synthesis can be logically proposed by combining classical quinoline-forming reactions with specific strategies for introducing the required substituents. A plausible approach involves the construction of a 4-quinolone intermediate followed by chlorination.

A potential pathway is the Conrad-Limpach-Knorr synthesis . This method is ideal for producing 4-quinolones, which are key precursors for 4-chloroquinolines.

Step 1: Condensation. The synthesis would begin with the reaction of 4-chloroaniline with a β-ketoester, such as ethyl 2-isopropyl-3-oxobutanoate. This condensation reaction, typically performed at lower temperatures, would yield a β-aminoacrylate intermediate.

Step 2: Cyclization. The intermediate is then heated to a high temperature (around 250 °C) to induce thermal cyclization. This step forms the heterocyclic ring, resulting in 6-chloro-3-isopropyl-2-methylquinolin-4(1H)-one. The 6-chloro substituent comes directly from the starting 4-chloroaniline, and the alkyl groups at positions 2 and 3 are derived from the β-ketoester.

Step 3: Chlorination. The final and crucial step is the conversion of the 4-oxo group to a chloro group. This is a standard transformation achieved by treating the 4-quinolone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction substitutes the hydroxyl group of the quinolone tautomer with a chlorine atom, yielding the target compound, this compound.

An alternative, though potentially less direct, approach could be a Friedländer synthesis . wikipedia.orgscribd.com This would involve the condensation of 2-amino-5-chlorobenzaldehyde (B1272629) with 3-methyl-2-butanone. organic-chemistry.orgcdnsciencepub.com This would directly form a 6-chloro-3-isopropyl-2-methylquinoline. However, this route does not install the chlorine at the C4 position. A subsequent selective chlorination at C4 would be required, which is often difficult to achieve with high regioselectivity on an already-formed quinoline ring that is not activated at the 4-position. Therefore, the Conrad-Limpach-Knorr pathway via the 4-quinolone is a more strategically sound approach for introducing the C4-chloro substituent.

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation | 4-chloroaniline, Ethyl 2-isopropyl-3-oxobutanoate | Low Temperature | β-aminoacrylate intermediate |

| 2 | Thermal Cyclization | β-aminoacrylate intermediate | High Temperature (~250 °C) | 6-chloro-3-isopropyl-2-methylquinolin-4(1H)-one |

| 3 | Chlorination | 6-chloro-3-isopropyl-2-methylquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | This compound |

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Quinoline Systems

Regioselectivity is a critical consideration in quinoline synthesis, determining the final substitution pattern of the product. researchgate.net In classical methods like the Friedländer, Combes, and Skraup syntheses, the regioselectivity is dictated by the nature and position of substituents on both the aniline and the carbonyl-containing reactant. wikipedia.orgresearchgate.netnih.gov

Aniline Substituents: When a meta-substituted aniline (e.g., 3-chloroaniline) is used, the acid-catalyzed cyclization can potentially lead to two isomeric products (5-chloro or 7-chloro derivatives). The outcome is governed by the electronic properties of the substituent, which directs the intramolecular electrophilic aromatic substitution.

Unsymmetrical Carbonyl Reactants: In the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can yield two different regioisomers. researchgate.netnih.gov For example, the reaction of 2-aminobenzaldehyde (B1207257) with 2-pentanone could theoretically lead to either a 2-ethyl-3-methylquinoline or a 2-propylquinoline. The reaction outcome often depends on which set of α-protons preferentially forms the enolate for the initial aldol (B89426) condensation, a process influenced by both steric and electronic factors as well as the reaction conditions (acid vs. base catalysis). cdnsciencepub.com

In the proposed synthesis of this compound, the use of 4-chloroaniline ensures that the chlorine atom is unambiguously placed at the C6 position of the resulting quinoline ring. Similarly, the specific structure of the β-ketoester dictates the placement of the methyl and isopropyl groups at C2 and C3, respectively, making the Conrad-Limpach-Knorr synthesis highly regioselective for this target.

Stereoselectivity is not a factor in the synthesis of the target molecule itself, as it is achiral. However, stereoselectivity becomes paramount when synthesizing quinoline analogs containing stereocenters, for instance, through dearomatization reactions that create chiral sp³-hybridized carbons in the heterocyclic ring. rsc.org

Mechanistic Investigations of Key Quinoline-Forming Reactions

Understanding the reaction mechanisms of classical quinoline syntheses is essential for optimizing conditions and predicting outcomes.

Friedländer Synthesis: Two primary mechanistic pathways are proposed for this reaction. wikipedia.orgscribd.com

The reaction begins with a rate-limiting aldol addition between the enolate of the ketone and the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound, which subsequently cyclizes via imine formation to yield the quinoline. wikipedia.org

Alternatively, the reaction can start with the formation of a Schiff base between the aniline nitrogen and the carbonyl group of the ketone/aldehyde partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final quinoline product. wikipedia.orgscribd.com The operative mechanism can depend on the specific substrates and whether the reaction is acid- or base-catalyzed. cdnsciencepub.com

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The mechanism proceeds through three main stages:

Formation of a Schiff base or, more accurately, an enamine intermediate from the reaction of the aniline with one of the diketone's carbonyl groups. wikipedia.orgwikiwand.com

An acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), where the enamine attacks the benzene ring. This cyclization is typically the rate-determining step. wikipedia.orgyoutube.com

A final dehydration step that aromatizes the newly formed ring to give the substituted quinoline. wikipedia.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The mechanism is complex and has been a subject of debate. wikipedia.orgacs.org A widely accepted pathway involves:

A Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org

The resulting adduct undergoes cyclization onto the aromatic ring.

The dihydroquinoline intermediate is then oxidized to the final quinoline product. An oxidant is either added or, in many cases, another molecule of the Schiff base derived from the aniline acts as the hydride acceptor. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 3 Isopropyl 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei, mapping out the covalent framework and providing insights into the molecule's stereochemistry.

One-dimensional NMR spectra provide the initial and fundamental information regarding the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For 4,6-dichloro-3-isopropyl-2-methylquinoline, the expected signals would correspond to the aromatic protons on the quinoline (B57606) core, the isopropyl group's methine and methyl protons, and the methyl group attached to the quinoline ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic ring currents.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. Given the molecule's lack of symmetry, 13 distinct signals are expected. The chemical shifts are characteristic of the type of carbon atom (sp², sp³) and its proximity to electronegative substituents. docbrown.info Quaternary carbons, such as those bearing the chlorine atoms and at the ring fusion, can also be identified.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom in the quinoline ring. researchgate.net The chemical shift of the quinoline nitrogen is sensitive to substitution and protonation state, offering valuable data for confirming the heterocyclic core. rsc.orgresearchgate.net

The following table summarizes the predicted 1D NMR chemical shifts for the compound, based on established data for quinoline derivatives. uncw.eduuncw.edutsijournals.comorganicchemistrydata.orgresearchgate.netsigmaaldrich.com

Table 1: Predicted 1D NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| C2-CH₃ | ~2.7 | ~24 | Methyl group on the pyridine (B92270) ring |

| C3-CH(CH₃)₂ | ~3.4 (septet) | ~32 | Isopropyl methine |

| C3-CH(CH₃)₂ | ~1.4 (doublet) | ~23 | Isopropyl methyls (equivalent) |

| C5-H | ~8.0 | ~126 | Aromatic proton |

| C7-H | ~7.8 | ~132 | Aromatic proton |

| C8-H | ~7.6 | ~124 | Aromatic proton |

| N1 | - | ~-70 (relative to CH₃NO₂) | Expected range for quinoline nitrogen |

| C2 | - | ~158 | Substituted quinoline carbon |

| C3 | - | ~138 | Substituted quinoline carbon |

| C4 | - | ~148 | Chloro-substituted carbon |

| C4a | - | ~128 | Ring fusion carbon |

| C6 | - | ~135 | Chloro-substituted carbon |

| C8a | - | ~147 | Ring fusion carbon |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a strong cross-peak would be observed between the isopropyl methine proton (~3.4 ppm) and the isopropyl methyl protons (~1.4 ppm). Correlations would also be seen between adjacent aromatic protons (e.g., H7-H8).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. magritek.com For instance, the signal for the C2-methyl protons at ~2.7 ppm would show a cross-peak to the C2-methyl carbon at ~24 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). clockss.org This is crucial for connecting the different fragments of the molecule. Key correlations would include:

The C2-methyl protons (~2.7 ppm) to the C2 (~158 ppm) and C3 (~138 ppm) carbons of the quinoline ring.

The isopropyl methine proton (~3.4 ppm) to the C3 (~138 ppm), C4 (~148 ppm), and isopropyl methyl carbons (~23 ppm).

The aromatic proton H5 (~8.0 ppm) to carbons C4, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. acdlabs.com It is particularly useful for determining stereochemistry and conformation. numberanalytics.comyoutube.comacdlabs.com In this molecule, NOESY could reveal spatial proximity between the isopropyl group protons and the C5-H proton, helping to establish the preferred rotational conformation of the isopropyl group relative to the quinoline plane.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. lcms.czcsic.es For this compound, the molecular formula is C₁₃H₁₃Cl₂N. HRMS can distinguish this from other formulas with the same nominal mass. Furthermore, the presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which serves as a definitive confirmation of the number of chlorine atoms in the molecule. rsc.org

Table 2: Predicted HRMS Data for C₁₃H₁₃Cl₂N

| Ion | Calculated m/z | Relative Abundance |

|---|---|---|

| [M]⁺ (C₁₃H₁₃³⁵Cl₂N) | 265.0479 | 100.0% |

| [M+2]⁺ (C₁₃H₁₃³⁵Cl³⁷ClN) | 267.0450 | 65.3% |

| [M+4]⁺ (C₁₃H₁₃³⁷Cl₂N) | 269.0420 | 10.6% |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.org This technique is excellent for identifying the presence of specific functional groups. ucla.edu The IR spectrum of this compound would display a combination of absorptions characteristic of its aromatic and aliphatic components.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H stretch | Aromatic C-H |

| 2970–2870 | C-H stretch | Aliphatic (isopropyl, methyl) C-H |

| 1600, 1570, 1480 | C=C and C=N stretch | Quinoline aromatic ring |

| 1465, 1370 | C-H bend | Aliphatic (isopropyl, methyl) C-H |

| 850–800 | C-Cl stretch | Aryl-Chloride |

| ~830 | C-H out-of-plane bend | Substituted benzene (B151609) ring |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography can provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice. The resulting data would yield exact bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the planarity of the quinoline ring system and the conformation of the isopropyl substituent relative to the ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as π-π stacking or halogen bonding, that govern the solid-state assembly. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a synthesized sample. researchgate.net Using a reversed-phase column (e.g., C18), a sample of this compound can be analyzed. The purity is determined by the relative area of the main peak in the chromatogram. A photodiode array (PDA) detector can simultaneously record the UV-Vis spectrum of the peak, providing additional evidence of its identity and homogeneity. researchgate.net For preparative work, flash chromatography over silica (B1680970) gel is commonly used for purification after synthesis. nih.gov

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this method can also be used to assess purity and confirm the molecular weight of the compound, provided it is sufficiently volatile and thermally stable.

The successful application of these combined analytical methods provides a comprehensive and unambiguous characterization of this compound, confirming its molecular formula, covalent structure, purity, and solid-state conformation.

Computational Chemistry and Theoretical Studies on 4,6 Dichloro 3 Isopropyl 2 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgnih.govrsc.org For 4,6-dichloro-3-isopropyl-2-methylquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. arabjchem.orgresearchgate.net These calculations provide a foundational understanding of the molecule's electronic properties and reactive behavior. arabjchem.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical data to illustrate the typical output of an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. arabjchem.orgnih.gov

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. arabjchem.org

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arabjchem.org

Nucleophilicity Index (ε): Measures the electron-donating capability of a molecule.

These descriptors provide a quantitative framework for predicting the reactivity of this compound in various chemical environments. nih.govrsc.org

Table 2: Representative Global Reactivity Descriptors This table presents hypothetical data derived from the FMO energies in Table 1 to illustrate typical reactivity descriptors.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method is used to study intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.netsemanticscholar.org

Table 3: Representative NBO Analysis of Intramolecular Interactions This table presents hypothetical data to illustrate the typical output of an NBO analysis, showing stabilization energies from donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | 18.5 |

| π(C5-C6) | π*(N1-C2) | 22.1 |

| LP(N1) | π*(C2-C3) | 5.4 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties. nih.govnih.govresearchgate.net

For this compound, a QSAR model could be developed using a dataset of similar quinoline (B57606) derivatives with known biological activity (e.g., anticancer or antimalarial). researchgate.netmdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) for this compound and inputting them into a validated QSAR model, its potential biological activity could be predicted. This approach is instrumental in rational drug design for identifying promising lead compounds. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.net

A molecular docking study of this compound against a specific protein target would predict its binding affinity (often expressed as a docking score in kcal/mol) and binding mode. nih.gov The analysis would also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. rsc.org These theoretical insights can help elucidate the potential mechanism of action and guide the design of more potent derivatives. mdpi.com

Table 4: Representative Molecular Docking Results This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.2 | Lys72, Leu145, Val198 | Hydrogen Bond, Hydrophobic |

| Protease Y | -7.5 | Asp25, Gly27, Ile50 | Hydrogen Bond, Hydrophobic |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption Spectra)rsc.org

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, while specific experimental and computational studies are not extensively available in the public domain, we can infer the expected spectroscopic parameters based on theoretical studies of analogous quinoline derivatives. Methodologies such as Density Functional Theory (DFT) for vibrational frequency analysis and Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption spectra are standard approaches in this field. nih.govnih.gov

Theoretical calculations of vibrational frequencies, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the infrared (IR) and Raman spectra of this compound. researchgate.net These calculations yield a set of normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. researchgate.net

For a molecule like this compound, the vibrational spectrum would be characterized by several key regions:

C-H Vibrations: Stretching vibrations of the aromatic C-H bonds on the quinoline ring are expected in the 3100-3000 cm⁻¹ region. dergipark.org.tr The aliphatic C-H stretching modes of the isopropyl and methyl groups would appear at slightly lower frequencies.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system typically occur in the 1650-1400 cm⁻¹ range. dergipark.org.tr These modes are often coupled and provide a characteristic fingerprint for the quinoline core.

C-Cl Vibrations: The stretching vibrations of the C-Cl bonds are expected to appear in the 800-600 cm⁻¹ region. rsc.org The precise frequencies would be influenced by their positions on the quinoline ring.

Isopropyl and Methyl Group Vibrations: Bending and rocking modes associated with the isopropyl and methyl substituents would be present at lower frequencies in the fingerprint region.

Below is an illustrative data table of predicted vibrational frequencies for a related compound, 2-chloroquinoline-3-carboxaldehyde, which demonstrates the type of information generated from DFT calculations. researchgate.net

| Assignment | Calculated Wavenumber (cm⁻¹) |

| C-H stretching | 3070 |

| C=O stretching | 1705 |

| C=C stretching | 1610 |

| C=N stretching | 1570 |

| C-H in-plane bending | 1450 |

| C-Cl stretching | 780 |

This table is based on data for a similar compound and is for illustrative purposes only.

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. nih.gov This method provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f), which relate to the intensity of the absorption bands.

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by π → π* transitions. nih.gov The substitution pattern on the quinoline ring significantly influences the energies of the frontier molecular orbitals (HOMO and LUMO), and thus the absorption wavelengths. The presence of chloro, isopropyl, and methyl groups on the this compound structure will affect the electronic distribution and the resulting spectrum. Halogen substituents can cause a bathochromic (red) shift in the absorption bands.

TD-DFT calculations can elucidate the nature of the electronic transitions. For instance, the main absorption bands would likely correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals.

An example of predicted UV-Vis spectral data for a substituted quinoline derivative is presented below to illustrate the output of TD-DFT calculations.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 320 | 0.25 |

| HOMO-1 -> LUMO | 295 | 0.15 |

| HOMO -> LUMO+1 | 270 | 0.30 |

This table is a generalized representation based on typical results for quinoline derivatives and is for illustrative purposes only.

Biomolecular Interactions and Mechanistic Investigations of 4,6 Dichloro 3 Isopropyl 2 Methylquinoline Analogues in Vitro Focus

Elucidation of Ligand-Biomolecule Binding Modes and Affinity (In Vitro)

Determining how a ligand binds to a biomolecule, such as DNA or a protein, is fundamental to understanding its biological activity. Various in vitro techniques are employed to characterize these binding events, providing insights into the mode of interaction, binding affinity, and stoichiometry.

Spectroscopic Probes for Binding (e.g., UV-Vis Absorption, Fluorescence Quenching/Enhancement, FRET)

Spectroscopic methods are powerful tools for studying the non-covalent interactions between quinoline (B57606) derivatives and biomolecules. dntb.gov.ua UV-Visible (UV-Vis) absorption spectroscopy is frequently used to detect the formation of a complex between a compound and a biomolecule like DNA. sdu.edu.cn Changes in the absorption spectrum of the quinoline analogue, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and shifts in the maximum wavelength (bathochromic or hypsochromic shifts), can indicate binding. nih.gov These spectral changes often suggest an intercalative binding mode, where the planar quinoline ring inserts itself between the base pairs of DNA. nih.gov

Fluorescence spectroscopy offers higher sensitivity for probing these interactions. Quinoline moieties themselves can be fluorescent, and changes in their emission spectra upon binding to a target can be monitored. nih.gov More commonly, competitive binding assays are used. For instance, a fluorescent probe like ethidium bromide (EB), which fluoresces strongly when intercalated into DNA, can be displaced by a quinoline analogue that binds to the same site. This displacement leads to a quenching of the EB-DNA fluorescence, providing evidence for the quinoline's intercalative binding and allowing for the calculation of its binding affinity. nih.gov

Electrochemical Methods for Interaction Characterization

Electrochemical techniques, such as cyclic voltammetry, provide valuable information on the interaction of electroactive quinoline analogues with DNA. dntb.gov.ua When a quinoline derivative binds to DNA, changes in its electrochemical signature, such as a decrease in peak current and a shift in peak potential, can be observed. nih.govmdpi.com These changes are attributed to the formation of a bulky, slowly diffusing quinoline-DNA complex. The data obtained can be used to determine binding constants, binding site sizes, and to differentiate between intercalative and electrostatic or groove-binding interactions. researchgate.net

In Vitro Enzyme Kinetic Studies for Inhibitory/Activation Mechanisms

Many quinoline derivatives exert their biological effects by modulating the activity of specific enzymes. ekb.eg In vitro enzyme kinetic studies are essential for quantifying the inhibitory or activatory potential of these compounds and for elucidating their mechanism of action. researchgate.net These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the quinoline analogue.

The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. Several quinoline analogues have demonstrated potent inhibitory activity against a range of enzymes implicated in disease. For example, certain quinoline-based hybrids have shown significant inhibition of α-glucosidase, DNA methyltransferases (DNMTs), and various protein kinases. mdpi.comnih.gov

Further kinetic analyses, such as Lineweaver-Burk plots, can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), which provides insight into whether the compound binds to the enzyme's active site or to an allosteric site. tandfonline.com For instance, a study on quinolinyl-iminothiazolines identified a non-competitive inhibitor of alkaline phosphatase. tandfonline.com

| Compound Class | Target Enzyme | Inhibitory Potency (IC₅₀) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Quinoline-based acyl thiourea derivatives | Urease | 1.19 - 18.92 µM | Not specified | nih.gov |

| Quinoline linked benzothiazole hybrids | α-Glucosidase | 38.2 - 79.9 µM | Non-competitive (for most active compound) | nih.gov |

| Bis-quinolines | DNA Methyltransferase 3A (DNMT3A) | Submicromolar activity reported | Not specified | mdpi.com |

| Quinolinyl-iminothiazoline | Alkaline Phosphatase | 0.337 µM | Non-competitive | tandfonline.com |

Computational Approaches to Biomolecular Interaction Mechanisms (e.g., Molecular Docking, MD simulations)

Computational methods are indispensable for visualizing and understanding biomolecular interactions at an atomic level. Molecular docking is a widely used technique to predict the preferred binding orientation and affinity of a ligand to its target receptor, such as an enzyme or DNA. nih.gov This method computationally places the ligand into the binding site of the macromolecule and scores the different poses based on their steric and electrostatic complementarity. researchgate.net Docking studies have been successfully used to investigate the interactions of quinoline derivatives with the active sites of enzymes like HIV reverse transcriptase, urease, and various kinases, helping to rationalize their inhibitory activity. nih.govmdpi.comnih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. mdpi.com MD simulations can assess the stability of the docked pose, reveal key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, offering a more detailed and dynamic picture of the binding mechanism. nih.govtandfonline.com

Investigation of In Vitro Cellular Pathway Modulation (e.g., Apoptosis Induction in Cell Lines, Cell Migration Modulation)

Beyond interactions with isolated biomolecules, it is crucial to understand how quinoline analogues affect cellular processes. In vitro cell-based assays are used to investigate the modulation of pathways critical to disease, particularly in cancer research.

A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govrjraap.com This is often assessed using techniques like flow cytometry with Annexin V/propidium iodide staining to quantify apoptotic cells or by measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade. benthamdirect.com Furthermore, cell cycle analysis can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G2/M), preventing cancer cell proliferation. ekb.egrjraap.com

The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. Wound healing or transwell migration assays are used to evaluate the effect of quinoline analogues on cell motility. Several studies have demonstrated that certain quinoline derivatives can inhibit the migration and invasion of cancer cells in vitro. nih.gov

| Compound/Analogue Class | Cell Line | Biological Effect | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 9IV-c | A549 (Lung Cancer) | Cytotoxicity, Apoptosis Induction, G2/M Arrest | 1.66 µM | rjraap.com |

| Compound 9IV-c | C26 (Colon Carcinoma) | Cytotoxicity | 1.21 µM | rjraap.com |

| Bis-quinolines (e.g., 2a-c) | U937 (Leukemia) | Apoptosis Induction | Submicromolar activity reported | mdpi.com |

| 2-phenylquinolin-4-amine derivatives (e.g., 7a) | HT-29 (Colon Cancer) | Antiproliferative Activity | 8.12 µM | benthamdirect.com |

| Compound 91b1 | A549, AGS, KYSE150 | Suppressed Cell Proliferation, Downregulated Lumican | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies from In Vitro Mechanistic Data

A comprehensive analysis of the structure-activity relationships (SAR) for 4,6-dichloro-3-isopropyl-2-methylquinoline and its analogues is crucial for understanding the molecular features that govern their biomolecular interactions and biological activity. While direct and extensive in vitro SAR studies on this specific compound are not widely available in the public domain, general principles derived from research on substituted quinolines can provide valuable insights into the likely roles of its distinct structural motifs: the dichloro substitution pattern, the C2-methyl group, and the C3-isopropyl group.

General Principles of Quinoline SAR

Research into various classes of quinoline derivatives has established several general SAR principles:

Halogen Substitution: The presence of halogen atoms, particularly chlorine, on the quinoline ring is a common feature in many biologically active compounds. The position of the chlorine atom is often critical for activity. For instance, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the C7 position is frequently associated with optimal activity. The 4,6-dichloro substitution pattern in the target compound suggests a significant impact on the electronic properties of the entire ring system, which could influence interactions with molecular targets.

Alkyl Substitution at C2: The C2 position of the quinoline ring is a frequent site for substitution. A methyl group at this position, as seen in 2-methylquinolines (quinaldines), can influence the compound's metabolic stability and its interaction with target proteins. The steric bulk and electronic nature of the substituent at C2 can be a key determinant of biological activity.

Substitution at C3: The C3 position is also important for modulating activity. The introduction of different functional groups at this position can lead to significant changes in biological effects. For example, in some quinoline series, a methyl group at the C3 position has been found to reduce antimalarial activity, suggesting that steric hindrance in this region can be detrimental to binding. The presence of a bulkier isopropyl group at the C3 position of this compound likely imparts specific steric and lipophilic properties that are critical to its molecular interactions.

Inferred SAR for this compound Analogues

Based on these general principles, a hypothetical SAR exploration for analogues of this compound could involve systematic modifications at key positions to probe their influence on a specific biological endpoint. The following table outlines potential modifications and their predicted impact on activity, based on extrapolation from existing quinoline SAR literature. It is important to note that these are inferred relationships and would require experimental validation.

| Modification | Position | Rationale for Predicted Impact | Predicted Impact on Activity |

|---|---|---|---|

| Removal of one or both chloro groups | C4 and C6 | Halogen atoms significantly influence the electronic distribution of the quinoline ring and can be involved in key halogen bonding interactions with target proteins. Their removal would likely alter the binding affinity. | Likely decrease |

| Shifting the position of chloro groups (e.g., to C7) | C4, C6, C7 | The specific positioning of electron-withdrawing groups is often crucial for activity. A C7-chloro substituent is known to be important for the activity of many quinoline-based drugs. | Variable; could increase or decrease depending on the target |

| Replacement of chloro with other halogens (F, Br, I) | C4 and C6 | Varying the halogen will alter the electronic and steric properties, as well as the potential for halogen bonding. This can fine-tune the interaction with the target. | Variable |

| Replacement of C2-methyl with H or larger alkyl groups | C2 | The C2-methyl group may be important for steric interactions within a binding pocket. Removing it or replacing it with a larger group would probe the size constraints of the pocket. | Variable; likely sensitive to steric bulk |

| Replacement of C3-isopropyl with smaller (e.g., methyl) or larger alkyl groups | C3 | The isopropyl group provides significant steric bulk and lipophilicity. Altering its size would directly impact these properties and the fit within a hydrophobic binding site. | Highly sensitive to steric and lipophilic changes |

| Introduction of polar groups (e.g., -OH, -NH2) on the quinoline ring or alkyl substituents | Various | Introducing polar groups would increase hydrophilicity and could form new hydrogen bonds with the target, but might also disrupt essential hydrophobic interactions. | Likely decrease if hydrophobic interactions are dominant |

Detailed mechanistic in vitro studies would be necessary to validate these predictions and to elucidate the precise biomolecular interactions of this compound and its analogues. Such studies would involve techniques like enzyme inhibition assays, receptor binding assays, and co-crystallography to understand how specific structural features contribute to the observed biological activity. Without such specific experimental data, the SAR remains speculative and based on the broader understanding of the quinoline scaffold.

Non Biological Applications and Material Science Perspectives of Quinoline Derivatives

Agrochemical and Industrial ApplicationsThe potential use of this compound as a herbicide precursor or in other industrial applications like anti-foaming agents is not documented in available literature.researchgate.netresearchgate.net

Due to this lack of specific and verifiable information, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on 4,6-dichloro-3-isopropyl-2-methylquinoline and ensuring scientific accuracy.

Future Research Trajectories and Interdisciplinary Outlook

Advancements in Sustainable and Atom-Economical Synthesis of Complex Quinoline (B57606) Scaffolds

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For complex quinoline scaffolds like 4,6-dichloro-3-isopropyl-2-methylquinoline, future research will likely focus on sustainable and atom-economical approaches.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and generate significant waste. nih.govresearchgate.net Green chemistry principles are driving the exploration of alternative strategies. acs.org These include the use of eco-friendly catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound-assisted synthesis.

Recent advancements have highlighted the use of heterogeneous catalysts, which can be easily separated and recycled, reducing waste and environmental impact. numberanalytics.com Nanoparticle-based catalysts are also gaining attention for their high efficiency in quinoline synthesis. Furthermore, the development of one-pot multicomponent reactions is a promising avenue for improving atom economy by minimizing intermediate isolation steps and reducing solvent usage.

Biocatalytic synthesis, employing enzymes and microorganisms, offers a highly selective and environmentally friendly route to quinoline derivatives. numberanalytics.com While still an emerging area, the use of biocatalysts could provide access to novel quinoline structures under mild conditions. Additionally, continuous flow chemistry presents opportunities for improved efficiency, scalability, and safety in quinoline synthesis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govresearchgate.net For quinoline derivatives, these computational tools can accelerate the design and discovery of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. acs.org By analyzing the relationship between the chemical structure of quinoline derivatives and their biological activity, QSAR models can predict the potency of new, untested compounds. nih.govrsc.org This allows for the in silico screening of large virtual libraries of quinoline analogs, prioritizing the most promising candidates for synthesis and experimental testing. ijpsjournal.commdpi.com

Generative models, a class of AI algorithms, can design novel quinoline structures from scratch. acs.org These models learn the underlying patterns in existing chemical data to generate new molecules with optimized properties, such as enhanced bioactivity or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This approach can help explore uncharted areas of the chemical space for quinolines.

Exploration of Novel Chemical Reactivity and Transformations for Uncharted Chemical Space

The functionalization of the quinoline core is crucial for fine-tuning its properties and exploring new applications. nih.gov Future research will focus on developing novel chemical reactions and transformations to access previously unexplored regions of the chemical space for quinoline derivatives.

C-H bond functionalization has emerged as a powerful tool for the direct modification of the quinoline scaffold, avoiding the need for pre-functionalized starting materials. rsc.org This atom-economical approach allows for the introduction of a wide range of substituents at various positions on the quinoline ring, leading to the synthesis of diverse libraries of compounds. researchgate.net

The development of new catalytic systems is essential for achieving high regioselectivity in C-H functionalization reactions. rsc.org Oxidative annulation strategies, including C-H bond activation and photocatalytic oxidative cyclization, are also being explored for the synthesis of complex, multi-substituted quinolines. ijpsjournal.com

Post-synthetic modification of the existing this compound scaffold offers another avenue for diversification. The chlorine and methyl substituents provide reactive handles for further chemical transformations, enabling the creation of a wide array of derivatives with potentially unique biological activities or material properties. nih.gov The exploration of these novel reactivities will be key to unlocking the full potential of the quinoline scaffold.

Deeper Integration of Experimental and Computational Methods for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. The deeper integration of experimental and computational techniques will be instrumental in elucidating the mechanisms of quinoline synthesis and functionalization.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction pathways, transition states, and the role of catalysts in organic reactions. rsc.orgnih.gov For quinoline synthesis, DFT studies can provide insights into the regioselectivity of cyclization reactions and the factors that control the reaction outcome. acs.org

Combined experimental and computational studies offer a powerful approach to mechanistic investigation. nih.gov For instance, kinetic studies and isotopic labeling experiments can provide experimental evidence to support or refute computationally predicted mechanisms. This synergistic approach has been successfully applied to understand the mechanisms of various quinoline functionalization reactions, including C-H activation and cycloaddition reactions. rsc.org

By gaining a more detailed understanding of the underlying reaction mechanisms, researchers can rationally design more efficient catalysts, develop milder reaction conditions, and predict the outcomes of new transformations with greater accuracy. This knowledge will be crucial for the development of robust and scalable synthetic routes to complex quinoline derivatives.

Synergistic Research Across Chemistry, Materials Science, and Biomedical Sciences

The versatile nature of the quinoline scaffold lends itself to a wide range of applications across different scientific disciplines. numberanalytics.comijppronline.com Synergistic research efforts that bridge chemistry, materials science, and biomedical sciences will be essential for fully realizing the potential of quinoline derivatives like this compound.

In materials science, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and as sensors. researchgate.net The electronic properties of the quinoline ring can be tuned through chemical modification, making it an attractive building block for functional organic materials.

In the biomedical field, quinoline derivatives have a long history of use as therapeutic agents, with well-known examples including antimalarial drugs like chloroquine (B1663885) and quinine (B1679958). ijpsjournal.combiointerfaceresearch.com The development of new quinoline-based compounds continues to be an active area of research for a variety of diseases, including cancer, bacterial infections, and inflammatory disorders. researchgate.net

The interdisciplinary nature of this research is highlighted by the development of quinoline-based theranostics, which combine diagnostic and therapeutic functionalities in a single molecule. numberanalytics.com The future of quinoline research lies in fostering collaborations between chemists, materials scientists, and biomedical researchers to design and synthesize novel quinoline derivatives with tailored properties for specific applications, from advanced materials to next-generation medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 4,6-dichloro-3-isopropyl-2-methylquinoline?

- Methodological Answer :

- Spectroscopy : Use 1H/13C NMR to confirm substituent positions and stereochemistry. For example, the chloro and isopropyl groups generate distinct splitting patterns in 1H NMR, while 13C NMR resolves quaternary carbons. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. Retention times should align with standards .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm synthesis accuracy. Discrepancies >0.3% suggest impurities .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing isopropyl/methyl groups, as demonstrated in analogous quinoline syntheses . Optimize temperature (80–120°C) and solvent (DMF or toluene) to enhance yield.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

- Yield Improvement : Pre-dry reagents and solvents (e.g., molecular sieves for DMF) to avoid hydrolysis side reactions.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The C-4 and C-6 chloro groups are electrophilic sites due to electron-withdrawing effects from the quinoline ring. Compare activation energies for SN2 vs. SN1 mechanisms .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMSO enhance nucleophilic attack at C-6).

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers address contradictory spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY NMR can clarify spatial proximity of substituents .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in 1H NMR.

- Advanced MS/MS : Use collision-induced dissociation (CID) to confirm fragmentation pathways and validate structural assignments .

Q. What strategies mitigate degradation of this compound under ambient conditions?

- Methodological Answer :

- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts (e.g., dechlorinated or oxidized species) .

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to shield reactive sites from moisture/oxygen.

- Additives : Include antioxidants (e.g., BHT) in storage solutions to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。